molecular formula C17H12O5 B2588713 (Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 71620-36-5

(Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2588713
CAS No.: 71620-36-5
M. Wt: 296.278
InChI Key: WMAZZEHROJUQLM-NVNXTCNLSA-N
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Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . The molecular weight is 254.242 and the molecular formula is C15H10O4 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through condensation reactions . For instance, indanone–chalcone hybrid compounds were synthesized based on the multitarget-directed ligand strategy .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using methods such as DFT and HF . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Hydrazones were prepared by the condensation reaction of an appropriate hydrazide and aldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the O–H bond dissociation energy of the phenolic groups was evaluated .

Scientific Research Applications

Synthesis and Chemical Properties

  • Furyl(aryl)alkanes and their derivatives, including benzofuran derivatives, have been synthesized through alkylation and rearrangement processes. These compounds demonstrate potential as intermediates in organic synthesis, although they cannot be transformed into dibenzoxazulenium salts (Gutnov et al., 1999).

Catalysis and Organic Reactions

  • Ruthenium(II) complexes incorporating N-heterocyclic carbene ligands have shown efficiency in catalyzing C-N bond formation through a hydrogen-borrowing strategy under solvent-free conditions. This suggests potential applications in the synthesis of complex organic molecules and pharmaceutical intermediates (Donthireddy et al., 2020).

Antimicrobial Properties

  • Certain derivatives related to the structure of "(Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate" have been explored for their antimicrobial properties. For instance, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and evaluated for their anti-microbial activities. These compounds could potentially serve as leads for the development of new antimicrobial agents (Spoorthy et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown activity against diseases like Alzheimer’s .

Safety and Hazards

The safety data sheets of similar compounds suggest that they may have certain hazards such as skin irritation, eye irritation, and respiratory irritation .

Properties

IUPAC Name

methyl (2Z)-2-[(3-hydroxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-21-17(20)11-5-6-14-13(9-11)16(19)15(22-14)8-10-3-2-4-12(18)7-10/h2-9,18H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAZZEHROJUQLM-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC(=CC=C3)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC(=CC=C3)O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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